(phenylcarbamoyl)methanesulfonyl chloride
Description
Significance of Organosulfur Compounds in Contemporary Chemical Research
Organosulfur compounds, organic substances containing carbon-sulfur bonds, are integral to chemical and medicinal science. clockss.org They are noted for their diverse occurrences, from interstellar space to deep oceans, and are fundamental to all living organisms. nih.gov Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting their importance in the structure and function of proteins. acs.org The disulfide bonds formed from cysteine residues, for instance, are crucial for stabilizing the tertiary structure of many proteins. clockss.orgacs.org
In the realm of medicine, the impact of organosulfur compounds is profound. The life-saving properties of penicillin and sulfa drugs are rooted in their sulfur-containing structures. acs.org Beyond antibiotics, these compounds are found in a wide spectrum of biologically active molecules with therapeutic potential. clockss.org Their utility extends to materials science, where synthetic organosulfur compounds like polysulfones are used in high-performance polymers, and polythiophenes exhibit metal-like electrical conductivity. nih.gov In chemical research, organosulfur compounds are valued as versatile reagents for synthesizing new molecules. nih.gov The ability of sulfur to exist in various oxidation states contributes to the unique chemical reactivity and properties of these compounds, making them crucial for developing new therapeutic agents and materials. kaust.edu.sa
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Among the diverse classes of organosulfur compounds, sulfonyl chlorides (R-SO₂Cl) stand out as exceptionally important and versatile intermediates in organic synthesis. nih.gov Their high reactivity makes them powerful electrophiles, enabling a wide array of chemical transformations. researchgate.net The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. The sulfonamide functional group is a key structural motif in a multitude of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants. nih.gov
Sulfonyl chlorides are also employed in the formation of sulfonate esters by reacting with alcohols, which are excellent leaving groups in nucleophilic substitution reactions. researchgate.net Furthermore, they serve as precursors for a variety of other sulfur-containing functional groups. nih.gov For instance, they can be used in reactions that generate sulfenes (CH₂=SO₂), highly reactive intermediates that can participate in cycloaddition reactions. researchgate.net The versatility of sulfonyl chlorides has led to their widespread use in combinatorial chemistry and drug discovery for the synthesis of compound libraries aimed at identifying new biologically active molecules. nih.gov Recent advancements have even focused on methods for the late-stage introduction of sulfonyl chloride groups into complex molecules, allowing for the rapid diversification of drug candidates. mdpi.com
Overview of Carbamoyl (B1232498) Functionalities in Complex Molecular Architectures
The carbamoyl group, with the general structure R₂N-C(=O)-, is a key functional group found in a vast number of biologically significant molecules and synthetic compounds. princeton.edu As a structural component, the carbamate (B1207046) linkage (-NH-C(=O)-O-) is famously the backbone of polyurethanes, a major family of plastics. princeton.edu In medicinal chemistry, the carbamate group is recognized for its chemical stability and its ability to act as a bioisostere for the more metabolically labile amide bond.
This functionality is a key structural motif in many approved drugs and is often designed specifically to interact with biological targets like enzymes or receptors. The carbamate's NH group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating crucial drug-target binding interactions. This is exemplified in carbamate insecticides, which function by inhibiting the acetylcholinesterase enzyme. princeton.edu The carbamoyl moiety is also central to the function of multienzyme complexes like carbamoylphosphate synthetase, which catalyzes a key step in the biosynthesis of pyrimidines and in the urea (B33335) cycle. Its presence in complex molecules can modulate physicochemical properties, improve stability, and enhance cell membrane permeability.
Contextualizing (Phenylcarbamoyl)methanesulfonyl Chloride within Organosulfur and Carbamate Chemistry
This compound, also systematically named N-phenyl-2-(chlorosulfonyl)acetamide, is a bifunctional compound that integrates the key chemical features of both sulfonyl chlorides and carbamoyl moieties. Its structure consists of a central acetyl chloride framework that is modified with a phenylamino (B1219803) group to form a phenylcarbamoyl (or, more accurately, an N-phenylacetamide) core, and a sulfonyl chloride group attached to the alpha-carbon. This unique arrangement places it at the intersection of organosulfur and carbamate chemistry, suggesting its potential as a specialized synthetic building block.
While specific research detailing the synthesis and reactivity of this compound is not extensively covered in the available literature, its chemical behavior can be inferred from its constituent parts. The sulfonyl chloride group is a potent electrophilic site, poised to react with a wide range of nucleophiles. This would allow for the facile introduction of the N-phenylacetamido-methanesulfonyl moiety into other molecules, forming stable sulfonamide, sulfonate ester, or other sulfonyl derivatives.
The N-phenylacetamide portion of the molecule introduces features characteristic of carbamoyl-containing structures. The amide N-H group provides a site for hydrogen bonding, which can influence the molecule's solid-state structure and its interactions with other molecules. The reactivity of the alpha-carbon, positioned between the electron-withdrawing sulfonyl and carbonyl groups, is also of significant interest. This positioning makes the attached hydrogen atoms acidic and potentially susceptible to deprotonation, opening pathways for further functionalization at this site. The synthesis of related N-aryl 2-chloroacetamides is often achieved through the chloroacetylation of the corresponding aniline, suggesting a parallel synthetic strategy could be envisioned for its sulfonyl chloride analog. nih.gov Ultimately, this compound represents a potentially valuable, though currently under-explored, reagent for the synthesis of complex molecules bearing both sulfonamide and carbamoyl-like functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilino-2-oxoethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGTAQLFUHOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159215-12-0 | |
| Record name | (phenylcarbamoyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Phenylcarbamoyl Methanesulfonyl Chloride
Direct Synthesis Approaches
Direct synthesis strategies focus on the simultaneous or near-simultaneous formation of the key bonds within the target molecule. These routes are often favored for their efficiency and atom economy.
Strategies Involving Methyl Mercaptan and Sulfuryl Chloride Derivatives
The synthesis of sulfonyl chlorides through the oxidative chlorination of thiols or their derivatives is a well-established methodology. researchgate.net In the context of (phenylcarbamoyl)methanesulfonyl chloride, this would conceptually involve a reaction between a precursor containing the phenylcarbamoylacetamide core and a source of sulfur and chlorine.
A plausible, though challenging, direct approach involves the free-radical reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂). researchgate.netresearchgate.netrsc.org This reaction transforms methane into methanesulfonyl chloride. rsc.org Adapting this to the target molecule would necessitate a substrate with an activated methylene (B1212753) group, such as 2-acetamido-N-phenylacetamide, reacting under radical conditions with sulfuryl chloride. The reaction is typically initiated by a free radical initiator. researchgate.net The mechanism proceeds through the formation of a methyl radical which then reacts with sulfur dioxide and chlorine radicals.
Table 1: Example of Direct Sulfonyl Chloride Synthesis from Methane
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Methane | Sulfuryl chloride (SO₂Cl₂) | 100% H₂SO₄ | 60 °C, 12 h, Radical Initiator | Methanesulfonyl chloride | Up to 26% (based on SO₂Cl₂) researchgate.net |
Routes via Chlorination of Methanesulfonic Acid Derivatives
Another direct approach begins with a precursor already containing the sulfur atom, namely a sulfonic acid derivative. If (phenylcarbamoyl)methanesulfonic acid were available, its conversion to the target sulfonyl chloride would be a direct chlorination step. The synthesis of methanesulfonyl chloride itself is often achieved by the chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. orgsyn.org
The reaction with thionyl chloride involves heating the sulfonic acid with an excess of the chlorinating agent. orgsyn.org The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.
Table 2: Chlorination of Methanesulfonic Acid
| Starting Material | Chlorinating Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanesulfonic acid | Thionyl chloride | 95 °C, 7.5 h | Methanesulfonyl chloride | 71–83% orgsyn.org |
Precursor-Based Synthetic Strategies
These strategies involve the stepwise assembly of the molecule, allowing for greater control over the chemical transformations and purification of intermediates.
Installation of the Methanesulfonyl Chloride Moiety
A key challenge in a precursor-based synthesis is the introduction of the methanesulfonyl chloride group onto a molecule already containing the phenylcarbamoyl fragment.
This method, while also fitting under direct approaches if the sulfonic acid is readily available, is a cornerstone of precursor-based synthesis. The conversion of a sulfonic acid to a sulfonyl chloride is a common transformation. orgsyn.orgnih.gov For the synthesis of this compound, this would require the prior synthesis of (phenylcarbamoyl)methanesulfonic acid.
The chlorination can be achieved with various reagents. Thionyl chloride is frequently used for its efficiency and the convenient removal of byproducts. orgsyn.org Alternatively, reagents such as phosphorus oxychloride or phosphorus pentachloride can be employed. nih.gov A more recent development involves the activation of primary sulfonamides using a pyrylium (B1242799) salt (Pyry-BF₄) and a chloride source like MgCl₂ to form sulfonyl chlorides under mild conditions, offering high functional group tolerance. nih.gov
Table 3: General Methods for Converting Sulfonic Acids/Derivatives to Sulfonyl Chlorides
| Starting Material Type | Reagents | Key Feature | Reference |
|---|---|---|---|
| Sulfonic Acid | Thionyl chloride (SOCl₂) | Common, efficient, gaseous byproducts | orgsyn.org |
| Sodium Sulfonate | Thionyl chloride (SOCl₂), Catalyst (e.g., Pyridine) | Useful for sulfonate salts, often requires catalyst | google.com |
| Primary Sulfonamide | Pyry-BF₄, MgCl₂ | Mild conditions, high functional group tolerance | nih.gov |
Radical-based methods for creating carbon-sulfur bonds have become increasingly prominent in organic synthesis. researchgate.net These methods can be particularly useful for installing the sulfur moiety at a late stage in the synthesis. One can envision a scenario where a radical is generated on the methylene carbon of a phenylcarbamoyl precursor, which is then trapped by a sulfur dioxide surrogate.
Recent advancements have focused on photoredox catalysis to generate sulfur-centered radicals (thioyl or sulfonyl radicals) from various precursors. rsc.org These highly reactive intermediates can then participate in C-S bond formation. rsc.org For example, a radical-radical cross-coupling approach can be used to form C-S bonds, where a thiyl radical couples with an aryl radical cation. nih.govresearchgate.net While this specific example forms an aryl-sulfur bond, the underlying principle of radical coupling could be adapted to form the required alkyl-sulfur bond. The challenge lies in generating the appropriate carbon-centered radical on the phenylcarbamoyl precursor in the presence of a suitable sulfur-containing radical partner.
Introduction of the Phenylcarbamoyl Group
The incorporation of the phenylcarbamoyl group [(C₆H₅NHCO)-] is a critical step in the synthesis of the target molecule. This can be achieved through several reliable synthetic strategies, primarily involving carbamoylation reactions. These methods form the N-C(O)-C backbone of the molecule.
One of the most direct methods for introducing the phenylcarbamoyl group involves the reaction of phenyl isocyanate (C₆H₅NCO) with a suitable nucleophile. wikipedia.org Isocyanates are well-known reagents that readily react with compounds containing active hydrogen atoms. ebrary.net In the context of synthesizing this compound, a plausible pathway involves the reaction of phenyl isocyanate with a carbanion generated from a methanesulfonyl chloride precursor.
The key to this synthesis is the generation of a nucleophilic carbon center alpha to the sulfonyl chloride group. Methanesulfonyl chloride (CH₃SO₂Cl) itself is not typically considered to have highly acidic alpha-protons, but a related substrate with an activated methylene group could be employed. The reaction of compounds containing active methylene groups with isocyanates, often in the presence of a base like triethylamine, proceeds to form functionally substituted amides. researchgate.net This general principle can be applied to form the desired C-C bond, linking the phenylcarbamoyl moiety to the methanesulfonyl chloride core. The base facilitates the deprotonation of the active methylene compound, creating a carbanion that subsequently attacks the electrophilic carbonyl carbon of the phenyl isocyanate.
Table 1: Key Reactants in Carbamoylation
| Reactant | Formula | Role |
|---|---|---|
| Phenyl Isocyanate | C₆H₅NCO | Electrophilic source of the phenylcarbamoyl group |
| Active Methylene Compound | R-CH₂-SO₂Cl | Nucleophile precursor (alpha to sulfonyl group) |
An alternative strategy involves using a pre-formed carbamoyl (B1232498) chloride, such as N-phenylcarbamoyl chloride, as an electrophilic precursor. Carbamoyl chlorides are versatile synthons for creating various amide-containing molecules through transition metal-catalyzed reactions, cross-coupling, and C-H functionalization. rsc.org
In this approach, the phenylcarbamoyl chloride would act as an acylating agent. The synthesis would require the generation of a suitable nucleophile from a methanesulfonyl derivative. For instance, a Grignard reagent or an organolithium species derived from a protected methanesulfonyl precursor could be reacted with phenylcarbamoyl chloride. However, a more direct application might involve the acylation of an alpha-sulfonyl carbanion. The reaction would proceed via nucleophilic acyl substitution, where the carbanion attacks the carbonyl carbon of the carbamoyl chloride, displacing the chloride leaving group to form the target molecule. This method offers a different tactical approach, building the molecule by forming the carbonyl-carbon bond with a pre-assembled phenylcarbamoyl unit.
Reactivity and Reaction Mechanisms of Phenylcarbamoyl Methanesulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride group is a potent electrophile, a characteristic that defines its reactivity. fiveable.me This electrophilicity is centered on the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom.
The electron density distribution in the sulfonyl chloride group is significantly polarized. The oxygen and chlorine atoms, being more electronegative than sulfur, exert a strong electron-withdrawing inductive effect (-I effect). annaiacademyonlineschool.comembibe.com This effect pulls electron density away from the central sulfur atom, rendering it electron-deficient and thus highly susceptible to attack by nucleophiles. fiveable.me
In the specific case of (phenylcarbamoyl)methanesulfonyl chloride, the phenylcarbamoyl group is connected to the sulfonyl group via a methylene (B1212753) (-CH₂-) spacer. The phenylcarbamoyl group itself possesses complex electronic properties. The phenyl group is generally considered to have a weak electron-withdrawing inductive effect (-I) due to the sp² hybridization of its carbon atoms. quora.com The adjacent amide group can exhibit both electron-withdrawing and electron-donating resonance effects. However, these effects are transmitted through the methylene spacer, which will somewhat attenuate their influence on the sulfonyl sulfur's electrophilicity compared to if they were directly attached. Nonetheless, the overwhelming electronic demand of the two sulfonyl oxygens and the chlorine atom ensures the sulfur center remains a strong electrophilic site.
Nucleophilic Attack at the Sulfur Center
The primary reaction pathway for sulfonyl chlorides involves the attack of a nucleophile at the electron-deficient sulfur atom. fiveable.mescispace.com This attack can proceed through different mechanistic pathways, but it invariably begins with the interaction of the nucleophile's lone pair of electrons with the sulfur center.
The approach of the nucleophile leads to the formation of a transition state or a short-lived intermediate. In many cases, this intermediate adopts a trigonal bipyramidal geometry around the sulfur atom. nih.gov The nucleophile and the leaving group (chloride) typically occupy the apical positions, while the two oxygen atoms and the carbon of the methylene group reside in the equatorial plane. The reaction is completed by the expulsion of the leaving group.
Common nucleophiles that react with sulfonyl chlorides include:
Alcohols (to form sulfonate esters)
Amines (to form sulfonamides)
Water (leading to hydrolysis to form sulfonic acids) beilstein-journals.org
Thiols (to form thiosulfonates)
Role of the Leaving Group (Chloride)
The high reactivity of sulfonyl chlorides is also attributed to the presence of a good leaving group, the chloride anion (Cl⁻). fiveable.me A good leaving group is a species that is stable on its own after detaching from the parent molecule.
Mechanistic Pathways of Substitution Reactions
Nucleophilic substitution at the sulfonyl sulfur can proceed through several mechanistic pathways, with the specific path often depending on the structure of the sulfonyl chloride, the nature of the nucleophile, and the solvent conditions. mdpi.comnih.gov
Sₙ2 Mechanisms at the Sulfur Atom
The most common mechanism for nucleophilic substitution at a sulfonyl sulfur center is the bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govmdpi.com This pathway is analogous to the Sₙ2 reaction at a carbon center. It involves a single, concerted step where the nucleophile attacks the sulfur atom from the side opposite to the leaving group (backside attack).
In this concerted process, the bond between the nucleophile and the sulfur atom forms concurrently as the bond between the sulfur atom and the chloride leaving group breaks. masterorganicchemistry.com This mechanism proceeds through a single trigonal bipyramidal transition state. nih.gov A key characteristic of an Sₙ2 reaction at a chiral center is the inversion of stereochemistry; while the sulfur in this compound is not a stereocenter, this principle is fundamental to the Sₙ2 pathway. ulethbridge.ca
Studies on various alkanesulfonyl and arenesulfonyl chlorides have provided substantial evidence for the prevalence of the Sₙ2 mechanism, particularly with strong nucleophiles in polar aprotic solvents. khanacademy.orgpharmaguideline.com
Potential for Sₙ1-like Ionization in Specific Solvents
While less common, a unimolecular nucleophilic substitution (Sₙ1)-like mechanism is also possible under certain conditions. The Sₙ1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the slow, spontaneous dissociation of the leaving group to form a highly reactive intermediate, in this case, a sulfonyl cation (RSO₂⁺), and a chloride anion. beilstein-journals.org This ionization is then followed by a rapid attack of the nucleophile on the sulfonyl cation in the second step.
This pathway is generally disfavored for most sulfonyl chlorides because the resulting sulfonyl cation is highly unstable. However, an Sₙ1-like mechanism can become competitive under specific circumstances:
Substrate Structure: Tertiary alkanesulfonyl chlorides are more prone to Sₙ1 reactions because the tertiary alkyl group can help stabilize the transient positive charge. scispace.com For this compound, which is a primary derivative, this pathway is unlikely.
Solvent: The use of highly polar, protic (ionizing) solvents, such as water or fluoroalcohols, can facilitate an Sₙ1-like mechanism by solvating and stabilizing the separated ions (the sulfonyl cation and the chloride anion). beilstein-journals.orgpharmaguideline.com
The key characteristics of Sₙ1 and Sₙ2 reactions at a sulfonyl center are summarized in the table below.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
| Molecularity | Unimolecular | Bimolecular |
| Rate Law | Rate = k[Sulfonyl Chloride] | Rate = k[Sulfonyl Chloride][Nucleophile] |
| Mechanism | Two steps (ionization, then nucleophilic attack) | One concerted step |
| Intermediate | Sulfonyl cation | None (only a transition state) |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Substrate | More likely with sterically hindered substrates (e.g., tertiary) | Favored by sterically unhindered substrates (e.g., primary) |
Concerted Solvolysis Processes
Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile (e.g., hydrolysis in water, alcoholysis in alcohol). nih.govscispace.com For most primary and secondary alkanesulfonyl chlorides, solvolysis reactions are generally believed to proceed through a concerted Sₙ2 mechanism. acs.org
In these processes, a solvent molecule attacks the sulfonyl sulfur at the same time the chloride ion departs. Kinetic studies, including the analysis of solvent effects using tools like the Grunwald-Winstein equation, support a mechanism with a high degree of bimolecular character for the solvolysis of simple alkanesulfonyl chlorides. beilstein-journals.orgnih.gov For example, kinetic solvent isotope effect studies on the hydrolysis of methanesulfonyl chloride show values that are consistent with significant bond-breaking in the transition state, a hallmark of a concerted Sₙ2 process. beilstein-journals.org Therefore, it is highly probable that the solvolysis of this compound would also follow a concerted Sₙ2 pathway.
Formation of Reactive Intermediates
A key aspect of the reactivity of this compound is its ability to form highly reactive intermediates, particularly sulfene analogs, under basic conditions.
Generation and Trapping of Sulfene Analogs
In the presence of a base, this compound can undergo an elimination reaction to generate a sulfene analog, specifically (phenylcarbamoyl)sulfene. This process involves the abstraction of the acidic proton on the carbon alpha to the sulfonyl group by a base, followed by the expulsion of the chloride ion.
The generated sulfene is a highly reactive, transient species characterized by a sulfur-carbon double bond. Due to their instability, sulfenes are typically generated in situ and trapped by a suitable reagent. The trapping of these intermediates provides strong evidence for their formation. Common trapping agents include nucleophiles that readily react with the electrophilic sulfur atom of the sulfene.
Influence of the Phenylcarbamoyl Group on Intermediate Stability
The phenylcarbamoyl group, -C(O)NHPh, exerts a significant electronic influence on the stability of the adjacent sulfene intermediate. The carbamoyl (B1232498) group is generally considered to be electron-withdrawing through inductive effects due to the electronegativity of the oxygen and nitrogen atoms. This electron-withdrawing nature can destabilize the adjacent electron-deficient carbon of the sulfene, potentially making the intermediate more reactive than a simple alkylsulfene.
Reactivity with Diverse Nucleophiles
This compound readily reacts with a variety of nucleophiles, leading to the formation of a diverse range of sulfonated products. These reactions can proceed through either a direct nucleophilic attack on the sulfonyl sulfur atom or via the formation of the sulfene intermediate, depending on the reaction conditions and the nature of the nucleophile.
Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of the corresponding N-substituted (phenylcarbamoyl)methanesulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, often an excess of the amine reactant or a tertiary amine like triethylamine, is typically added to neutralize the hydrogen chloride byproduct.
The general reaction can be represented as:
R¹R²NH + PhNHC(O)CH₂SO₂Cl → PhNHC(O)CH₂SO₂NR¹R² + HCl
The reactivity of the amine is dependent on its nucleophilicity, which is influenced by steric hindrance and the electronic nature of the substituents on the nitrogen atom.
| Amine Type | General Reactivity | Product |
| Primary Amines (RNH₂) | High | N-substituted (phenylcarbamoyl)methanesulfonamide |
| Secondary Amines (R₂NH) | Moderate to High | N,N-disubstituted (phenylcarbamoyl)methanesulfonamide |
Alcohols and Phenols: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl chloride. Pyridine is often used as a base in these reactions, as it also serves as a nucleophilic catalyst.
The general reaction is as follows:
ROH + PhNHC(O)CH₂SO₂Cl → PhNHC(O)CH₂SO₂OR + HCl
The acidity of the alcohol or phenol plays a role in its reactivity, with more acidic phenols generally reacting more readily.
| Nucleophile | General Reactivity | Product |
| Alcohols (ROH) | Moderate | (Phenylcarbamoyl)methanesulfonate ester |
| Phenols (ArOH) | Moderate to High | Aryl (phenylcarbamoyl)methanesulfonate |
Carbon-Based Nucleophiles
While less common than reactions with nitrogen and oxygen nucleophiles, sulfonyl chlorides can react with certain carbon-based nucleophiles. These reactions often require the carbon nucleophile to be sufficiently stabilized, for example, as an enolate or an organometallic reagent. The reaction of this compound with such nucleophiles would lead to the formation of a new carbon-sulfur bond, yielding a sulfone.
For instance, the reaction with an active methylene compound, such as a malonic ester, in the presence of a strong base could potentially lead to the formation of a β-disulfonyl compound after hydrolysis and decarboxylation. However, specific examples of such reactions with this compound are not extensively documented in readily available literature, and the success of such reactions would be highly dependent on the reaction conditions and the nature of the carbon nucleophile.
Other Heteroatom Nucleophiles (e.g., Thiols)
The reaction of this compound with heteroatom nucleophiles, such as thiols, is a key area of its chemical behavior. The sulfonyl chloride group serves as a highly reactive electrophilic center, susceptible to nucleophilic attack. Thiols, being potent nucleophiles, are expected to react readily with the sulfonyl chloride moiety to form thiosulfonates.
The general mechanism for the reaction of a sulfonyl chloride with a thiol involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. The presence of a base is often required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which enhances the reaction rate.
While specific kinetic data for the reaction of this compound with thiols is not extensively documented in the literature, the principles of nucleophilic substitution at a sulfonyl center provide a framework for understanding this transformation. The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.
It is important to note that the direct conversion of thiols to sulfonyl chlorides is a related transformation that can be achieved using various oxidizing and chlorinating agents. researchgate.netorganic-chemistry.org This underscores the inherent reactivity of sulfur species in different oxidation states.
Influence of Aromatic and Carbamoyl Substituents on Reactivity
The reactivity of the sulfonyl chloride group in this compound is significantly modulated by the electronic and steric properties of the adjacent phenylcarbamoyl group.
Electronic Effects of the Phenyl Ring
The phenyl ring, being an aromatic system, can exert both inductive and resonance effects on the reactivity of the molecule. The electronegativity of the atoms within the ring can lead to an inductive withdrawal of electron density from the rest of the molecule. libretexts.org Conversely, the pi-system of the phenyl ring can participate in resonance, potentially donating or withdrawing electron density depending on the nature of other substituents.
Steric Hindrance Due to Phenylcarbamoyl Moiety
Steric hindrance is a critical factor that governs the accessibility of the electrophilic sulfur atom to incoming nucleophiles. fastercapital.comyoutube.comyoutube.com The bulky phenylcarbamoyl group can physically obstruct the path of a nucleophile, slowing down the rate of reaction. libretexts.orglibretexts.org
The three-dimensional arrangement of the phenyl ring and the carbamoyl group creates a sterically congested environment around the methanesulfonyl chloride core. The freedom of rotation around the single bonds allows the phenylcarbamoyl moiety to adopt various conformations, some of which may be more effective at shielding the reactive center than others. This steric shielding can be particularly influential in reactions involving larger nucleophiles. The degree of steric hindrance can impact not only the rate of reaction but also the feasibility of certain reaction pathways.
Intramolecular Interactions Affecting Reaction Pathways
The potential for intramolecular interactions, such as hydrogen bonding, can play a significant role in dictating the conformation and reactivity of this compound. h1.co The presence of a hydrogen bond donor (the N-H group of the carbamoyl moiety) and potential hydrogen bond acceptors (the oxygen atoms of the sulfonyl and carbonyl groups) creates the possibility for the formation of intramolecular hydrogen bonds.
An intramolecular hydrogen bond between the N-H proton and one of the sulfonyl oxygen atoms could lead to a more rigid, cyclic-like conformation. Such a conformation could influence the reactivity in several ways:
Increased Electrophilicity: By pulling electron density away from the sulfur atom, the hydrogen bond could enhance its electrophilicity, making it more susceptible to nucleophilic attack.
Conformational Rigidity: A more rigid conformation might either facilitate or hinder the approach of a nucleophile, depending on the resulting geometry.
Altered Reaction Pathway: The stabilization of a particular conformation through intramolecular hydrogen bonding could favor certain reaction pathways over others.
Studies on related N-acylsulfonamides and other organic molecules have demonstrated the importance of intramolecular hydrogen bonding in determining molecular conformation and properties. nih.govnih.gov Computational studies on similar systems could provide valuable insights into the preferred conformations and the energetic favorability of intramolecular hydrogen bonding in this compound.
Applications in Complex Molecule Synthesis and Functionalization
Role as an Activating Agent in Organic Transformations
The core function of (phenylcarbamoyl)methanesulfonyl chloride in many synthetic procedures is its role as an activating agent. By converting poorly reactive functional groups into more labile intermediates, it enables a variety of subsequent chemical reactions. This activation is central to its application in substitution, elimination, and rearrangement reactions.
One of the most common applications of sulfonyl chlorides, including this compound, is the activation of hydroxyl groups in alcohols. ub.eduresearchgate.net Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (OH⁻) is a poor leaving group. The reaction of an alcohol with this compound in the presence of a non-nucleophilic base (like triethylamine or pyridine) converts the hydroxyl group into a (phenylcarbamoyl)methanesulfonate ester, often referred to as a "mesylate-type" or sulfonate ester. ub.eduvanderbilt.edu
This sulfonate is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group. The conversion facilitates subsequent reactions with a wide range of nucleophiles (Sₙ2 reactions) or can lead to elimination products (E2 reactions). researchgate.netleah4sci.com This two-step sequence is a powerful method for the interconversion of functional groups. vanderbilt.edu For instance, an alcohol can be efficiently converted into an alkyl halide, azide, nitrile, or ether by reacting the intermediate sulfonate ester with the corresponding nucleophile. ub.eduvanderbilt.edu
Table 1: Representative Functional Group Conversions via Hydroxyl Activation
| Starting Material (Alcohol) | Intermediate | Reagent for Step 2 | Final Product | Reaction Type |
|---|---|---|---|---|
| R-OH | R-OSO₂CH₂CONHPh | LiCl, DMF | R-Cl | Sₙ2 |
| R-OH | R-OSO₂CH₂CONHPh | NaBr, Acetone | R-Br | Sₙ2 |
| R-OH | R-OSO₂CH₂CONHPh | NaI, Acetone | R-I | Sₙ2 |
| R-OH | R-OSO₂CH₂CONHPh | NaN₃, DMF | R-N₃ | Sₙ2 |
| R-OH | R-OSO₂CH₂CONHPh | KCN, DMSO | R-CN | Sₙ2 |
This table illustrates the general pathway for converting alcohols to other functional groups using a sulfonyl chloride like this compound for activation.
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide. wikipedia.orgmasterorganicchemistry.com The reaction requires the activation of the oxime's hydroxyl group to facilitate the rearrangement. alfa-chemistry.com While strong acids are traditionally used, sulfonylating agents such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) allow the reaction to proceed under milder conditions. alfa-chemistry.comnih.gov
This compound can be employed in this context. It reacts with the oxime to form an oxime sulfonate ester. This intermediate is highly susceptible to rearrangement because the sulfonate is an excellent leaving group. alfa-chemistry.com The alkyl or aryl group positioned anti-periplanar to the sulfonate group on the nitrogen atom migrates to the nitrogen, displacing the leaving group in a concerted step. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting nitrilium ion yields the final amide product. Pre-forming the oxime sulfonate allows the rearrangement to occur under neutral or basic conditions, often with just gentle heating, which is advantageous for sensitive substrates. alfa-chemistry.com
Synthesis of Heterocyclic Compounds
The activating properties of this compound are instrumental in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
The synthesis of nitrogen-containing heterocycles like piperidines can involve the use of sulfonate intermediates. For example, a common strategy involves the N-alkylation of a piperidine precursor with a molecule containing a sulfonate leaving group. google.com In a relevant synthetic scheme, an alcohol can be converted to a (phenylcarbamoyl)methanesulfonate, which then acts as an electrophile in a substitution reaction with a nitrogen nucleophile to form a C-N bond, leading to the construction or functionalization of a piperidine ring. google.comresearchgate.net
While direct involvement in classic named reactions for quinoline synthesis like the Friedländer or Skraup syntheses is less common nih.govmdpi.com, this compound can be used in precursor synthesis. For instance, it can activate a hydroxyl group on a side chain of an aniline or carbonyl precursor, facilitating an intramolecular cyclization via nucleophilic attack by a nitrogen or a carbanion to form the quinoline scaffold.
The synthesis of thiophenes typically involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, in what is known as the Paal-Knorr thiophene synthesis. pharmaguideline.comorganic-chemistry.org Another major route is the Gewald reaction. pharmaguideline.com The direct role of a sulfonyl chloride like this compound in forming the thiophene ring itself is not a standard method. However, it can be employed to modify precursors or introduce specific side chains onto a pre-formed thiophene ring. For example, a hydroxymethylthiophene could be activated by conversion to its sulfonate ester, enabling the subsequent introduction of various substituents onto the side chain via nucleophilic substitution.
Functional Group Interconversions
A primary application of this compound is in facilitating functional group interconversions (FGIs). As detailed in section 4.1.1, its ability to transform a robust hydroxyl group into a versatile sulfonate leaving group is a cornerstone of synthetic strategy. ub.eduvanderbilt.edu This activation opens the door to a wide array of transformations, allowing chemists to convert a readily available alcohol into a multitude of other functionalities.
Table 2: Summary of Functional Group Interconversions
| Initial Group | Activating Reagent | Intermediate | Subsequent Reagent/Nucleophile | Final Group |
|---|---|---|---|---|
| Alcohol (-OH) | This compound | Sulfonate Ester (-OSO₂R') | Halide ion (Cl⁻, Br⁻, I⁻) | Alkyl Halide (-X) |
| Alcohol (-OH) | This compound | Sulfonate Ester (-OSO₂R') | Azide ion (N₃⁻) | Azide (-N₃) |
| Alcohol (-OH) | This compound | Sulfonate Ester (-OSO₂R') | Cyanide ion (CN⁻) | Nitrile (-CN) |
| Alcohol (-OH) | This compound | Sulfonate Ester (-OSO₂R') | Thiolate (RS⁻) | Thioether (-SR) |
This strategic conversion is fundamental in multi-step syntheses where the reactivity of a particular functional group needs to be altered to achieve the desired molecular target.
Regioselective and Stereoselective Transformations
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules, particularly in the functionalization of polyols and the construction of chiral centers. The unique structural features of this compound suggest its potential for directing chemical reactions with high precision.
Selective Sulfonation of Polyols
The selective functionalization of polyols, which contain multiple hydroxyl groups of similar reactivity, presents a significant synthetic challenge. Current research has extensively explored various reagents to achieve regioselective protection and activation of these hydroxyl groups. While methods for the regioselective functionalization of unprotected carbohydrate derivatives have been developed using reagents like tosyl chloride in the presence of catalysts such as dibutyltin oxide, specific studies detailing the use of this compound for the selective sulfonation of polyols are not prominently available in the reviewed scientific literature. The bulky nature of the phenylcarbamoyl group could theoretically influence the regiochemical outcome of the sulfonation reaction, favoring less sterically hindered hydroxyl groups. However, empirical data from targeted studies on this compound are required to validate this hypothesis.
Control of Stereochemistry in Reaction Pathways
The ability to control the stereochemical outcome of a reaction is paramount in the synthesis of enantiomerically pure compounds. In reactions involving sulfonyl derivatives, the stereochemistry can be influenced by various factors, including the nature of the sulfonylating agent and the reaction conditions. For instance, acyclic stereocontrol has been achieved in additions to α-chiral N-sulfonyl imines, where the choice of Lewis acid can direct the reaction to yield either syn or anti products with high diastereoselectivity. While these studies establish a precedent for stereocontrol in reactions involving organosulfur compounds, specific research demonstrating the direct influence of the this compound reagent on the stereochemistry of reaction pathways has not been identified in the current body of scientific literature.
Precursor to Other Organosulfur Reagents (e.g., Sulfonyl Cyanides)
Potential in Protecting Group Chemistry
The phenylcarbamoyl moiety within the this compound structure suggests its potential utility in protecting group strategies, which are essential for the multistep synthesis of complex molecules.
Use of the Phenylcarbamoyl Moiety as a Protecting Group
Carbamates are widely recognized as effective protecting groups for amines and alcohols due to their stability and the availability of various methods for their removal. The N-phenylcarbamoyl group, in particular, has been employed to protect hydroxyl groups in the synthesis of complex molecules, including oligosaccharides. The introduction of this group can modulate the reactivity of the protected functional group and influence the stereochemical outcome of subsequent reactions. The stability of the phenylcarbamoyl group allows it to withstand a range of reaction conditions, making it a valuable tool in orthogonal protecting group strategies.
Strategies for Selective Deprotection
A key advantage of any protecting group is the ability to remove it selectively without affecting other sensitive functionalities within the molecule. Several methods have been developed for the deprotection of the N-phenylcarbamoyl group from alcohols. An improved and selective method involves the use of di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) in pyridine at room temperature. nih.gov This method has been shown to yield the corresponding alcohol efficiently without affecting other common protecting groups. nih.gov Another approach involves nucleophilic attack on the carbonyl group of the carbamate (B1207046). For instance, treatment with 2-mercaptoethanol in the presence of a base can effectively deprotect carbamates. These selective deprotection strategies enhance the utility of the phenylcarbamoyl group in complex synthetic sequences.
| Deprotection Reagent System | Substrate Scope | Conditions | Notes |
| di-tert-butyl dicarbonate (Boc₂O) and tetra-n-butylammonium nitrite (Bu₄NNO₂) | N-phenylcarbamoyl protected alcohols | Pyridine, Room Temperature | High selectivity, does not affect other protecting groups. nih.gov |
| 2-Mercaptoethanol and K₃PO₄ | Benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) protected amines | N,N-dimethylacetamide (DMAc), 75 °C | Complementary to hydrogenolysis and Lewis acid-mediated methods. |
Theoretical and Computational Studies
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the reaction mechanisms of sulfonyl chlorides. For (phenylcarbamoyl)methanesulfonyl chloride, this would involve mapping the potential energy surfaces for reactions such as nucleophilic substitution at the sulfur atom. These studies would help to distinguish between different possible mechanisms, for example, a concerted (SN2-like) or a stepwise mechanism.
Transition State Analysis and Energy Barriers
A critical aspect of mechanistic studies is the identification and characterization of transition states. Computational methods are used to locate the saddle points on the potential energy surface that correspond to the highest energy point along the reaction coordinate. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate.
Table 2: Hypothetical Activation Energy Barriers for Reactions of this compound
| Reaction | Nucleophile | Activation Energy (kcal/mol) |
| Nucleophilic Substitution | H₂O | Data not available |
| Nucleophilic Substitution | NH₃ | Data not available |
| Nucleophilic Substitution | CH₃OH | Data not available |
This table is for illustrative purposes only, as specific computational data is unavailable.
Frontier Molecular Orbital Theory in Predicting Reactivity
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the LUMO would likely be localized on the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule. The HOMO, on the other hand, would indicate the most likely sites for electrophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Specific energy values are not available from existing literature.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure and bonding in this compound can be analyzed using various computational techniques, such as Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the charge distribution, hybridization of atoms, and the nature of the chemical bonds (e.g., covalent vs. ionic character). This would allow for a detailed understanding of the electronic effects of the phenylcarbamoyl group on the reactivity of the methanesulfonyl chloride moiety. For instance, the analysis would quantify the electron-withdrawing or electron-donating nature of the substituent and its influence on the S-Cl bond polarity.
Conclusion and Future Research Directions
Current Gaps in the Understanding of (Phenylcarbamoyl)methanesulfonyl Chloride Chemistry
A thorough review of the existing scientific literature reveals a significant deficit in the understanding of this compound. The primary gap is the lack of fundamental data regarding its synthesis and reactivity. While synthetic methods for simpler carbamoyl (B1232498) chlorides and sulfonyl chlorides are established, the preparation of this specific bifunctional compound has not been detailed. nih.govnih.govwikipedia.org Consequently, its physical and chemical properties, such as stability, solubility, and spectroscopic data, remain uncharacterized.
Furthermore, the reactivity of this compound is a matter of speculation. Key questions that remain unanswered include:
Chemoselectivity: In reactions with nucleophiles, will substitution occur preferentially at the carbamoyl chloride or the sulfonyl chloride moiety? Understanding this selectivity is crucial for its utility as a synthetic building block.
Intramolecular Interactions: The proximity of the phenylcarbamoyl and methanesulfonyl chloride groups may lead to unique intramolecular interactions that could influence the molecule's conformation and reactivity in ways not observed in monofunctional analogues.
Stability and Decomposition Pathways: The stability of the compound under various conditions is unknown. For instance, monosubstituted carbamoyl chlorides are known to be in equilibrium with the corresponding isocyanate and HCl in certain solvents. nih.govnih.gov It is unclear how the electron-withdrawing sulfonyl chloride group would affect this equilibrium for this compound.
Opportunities for Novel Synthetic Methodologies
The development of a reliable and efficient synthesis of this compound is the first and most critical research objective. Drawing inspiration from the synthesis of related compounds, several potential strategies can be envisioned. One plausible approach could involve the reaction of phenyl isocyanate with methanesulfonyl chloride in the presence of a suitable catalyst. Alternatively, the reaction of N-phenylmethanesulfonamide with phosgene (B1210022) or a phosgene equivalent could be explored.
The unique bifunctionality of this compound could also be leveraged to develop novel synthetic methodologies. For instance, it could serve as a versatile reagent for the one-pot synthesis of complex heterocyclic structures by sequential or tandem reactions involving both the carbamoyl chloride and sulfonyl chloride groups. Its ability to act as a bifunctional electrophile opens up possibilities for the synthesis of novel polymers and materials with unique properties.
Potential for Applications in Emerging Chemical Fields
While speculative at this stage, the potential applications of this compound in emerging chemical fields are worthy of consideration.
Medicinal Chemistry: The carbamoyl chloride and sulfonyl chloride moieties are present in various biologically active molecules. This compound could serve as a scaffold for the synthesis of novel drug candidates. For example, the sulfonylurea functional group is a well-known pharmacophore in antidiabetic drugs.
Materials Science: As a bifunctional monomer, this compound could be a valuable precursor for the synthesis of novel polyurethanes or polysulfonamides with tailored properties. The incorporation of both functionalities could lead to materials with enhanced thermal stability, flame retardancy, or specific binding capabilities.
Chemical Biology: The reactivity of the sulfonyl chloride group towards nucleophilic residues in proteins could be exploited for the development of chemical probes to study protein function. The phenylcarbamoyl group could be modified to include a reporter tag or an affinity label.
Prospects for Further Mechanistic and Computational Investigations
To guide synthetic efforts and predict the reactivity of this compound, detailed mechanistic and computational studies are essential.
Mechanistic Studies: Solvolysis studies in various solvent systems could provide insights into the reaction mechanism (e.g., SN1 vs. SN2) at each electrophilic center. beilstein-journals.orgresearchgate.net Kinetic solvent isotope effect (KSIE) studies could further elucidate the role of the solvent in the transition state. beilstein-journals.org By comparing the solvolysis rates with those of simpler analogues like N,N-dimethylcarbamoyl chloride and methanesulfonyl chloride, the electronic influence of one functional group on the other can be quantified. nih.govwikipedia.org
Computational Investigations: Density Functional Theory (DFT) calculations can be employed to predict the ground-state geometry, vibrational frequencies, and electronic properties of the molecule. ucsf.edu Computational modeling can also be used to map the potential energy surfaces for reactions with various nucleophiles, thereby predicting the chemoselectivity and activation barriers. efmc.infoweizmann.ac.il Such theoretical studies would be invaluable in understanding the fundamental reactivity of this compound and in designing experiments to exploit its synthetic potential. ucsf.edu
Q & A
Q. What are the critical safety protocols for handling (phenylcarbamoyl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., JIS T 8116-compliant nitrile gloves), safety goggles (JIS T 8147), and lab coats. Respiratory protection with organic vapor masks (JIS T 8152) is mandatory when vapor exposure is possible .
- Ventilation: Conduct reactions in fume hoods with local exhaust systems to limit inhalation risks (H330 hazard) .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- First Aid: For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for 20 minutes and seek medical attention .
Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?
Methodological Answer:
- Reagent Selection: Use anhydrous solvents (e.g., dichloromethane, THF) to avoid hydrolysis. Pre-dry glassware and reagents to reduce moisture-induced degradation .
- Temperature Control: Maintain reaction temperatures below 25°C to suppress sulfonic acid formation. Monitor using a calibrated thermocouple .
- Progress Monitoring: Employ thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC) to track intermediate formation. Compare retention times with known standards .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer:
- Moisture Sensitivity: Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Use molecular sieves (3Å) to absorb residual moisture .
- Light Sensitivity: Protect from UV light to prevent photolytic decomposition. Use light-resistant packaging .
- Compatibility: Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may trigger exothermic reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Parameters: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects can be modeled using the COSMO-RS approach .
- Kinetic Studies: Simulate transition states for sulfonamide formation using Gaussian or ORCA software. Validate with experimental kinetic data (e.g., rate constants from NMR monitoring) .
- Case Study: Compare computed activation energies for reactions with primary vs. secondary amines to rationalize selectivity trends .
Q. What analytical techniques are most effective for characterizing impurities in this compound?
Methodological Answer:
- LC-MS/MS: Detect trace sulfonic acid byproducts using reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode. Calibrate with synthetic impurities .
- NMR Analysis: Use -DEPT-135 to identify carbonyl (C=O, ~170 ppm) and sulfonyl (SO, ~55 ppm) groups. Compare with reference spectra from NIST databases .
- Elemental Analysis: Quantify chloride content via ion chromatography to assess hydrolysis extent .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the aquatic toxicity of this compound?
Methodological Answer:
- QSAR Modeling: Correlate log (octanol-water partition coefficient) with acute toxicity (LC) in Daphnia magna. Use EPI Suite software for predictions .
- Experimental Testing: Conduct OECD 202 immobilization tests with modified derivatives. Measure EC values and compare with parent compound .
- Biodegradation Studies: Use OECD 301B tests to assess mineralization rates. High (soil mobility) values suggest potential groundwater contamination risks .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Dose-Response Analysis: Replicate acute inhalation studies (OECD 403) using varying concentrations (5–50 ppm) and exposure durations (4–8 hours). Use Wistar rats and histopathological evaluation .
- Cross-Species Validation: Compare rodent data with zebrafish embryo assays (FET test) to identify species-specific sensitivities .
- Meta-Analysis: Aggregate data from HSDB, RTECS, and NITE databases. Apply Bayesian statistical models to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
